REACTION_SMILES
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[Br:17][C:18]([C:19](=[O:20])[O:21][CH2:22][CH3:23])([CH3:24])[CH3:25].[Cl:31][CH2:32][Cl:33].[Na:1].[O:26]=[CH:27][N:28]([CH3:29])[CH3:30].[cH:11]1[cH:12][cH:13][n:14][cH:15][cH:16]1.[n:2]1[cH:3][c:4]([S:8](=[O:9])[OH:10])[cH:5][cH:6][cH:7]1>>[n:2]1[cH:3][c:4]([S:8](=[O:9])(=[O:10])[C:18]([C:19](=[O:20])[O:21][CH2:22][CH3:23])([CH3:24])[CH3:25])[cH:5][cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C(C)(C)Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(O)c1cccnc1
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Name
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Type
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product
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Smiles
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CCOC(=O)C(C)(C)S(=O)(=O)c1cccnc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |